21-Dehydro Flumethasone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of corticosteroid derivatives like 21-Dehydro Flumethasone often involves complex chemical reactions aiming at introducing or modifying specific functional groups to achieve desired pharmacological properties. For instance, studies on the synthesis of corticosteroid derivatives reveal methodologies that could potentially be adapted for 21-Dehydro Flumethasone, including the transformation of betamethasone derivatives through forced degradation or chemical modifications to introduce new functional groups or alter existing ones (Li et al., 2009).

Molecular Structure Analysis

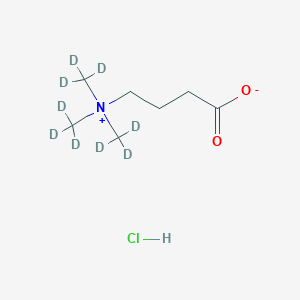

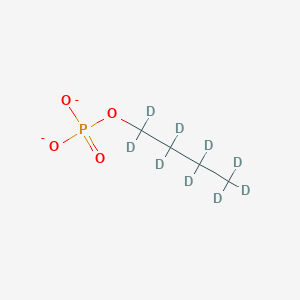

Corticosteroids like 21-Dehydro Flumethasone possess a complex molecular structure that includes multiple hydroxyl groups, a ketone group, and a double bond within the cyclopentanoperhydrophenanthrene ring system. The absence of a hydrogen atom at the 21st position may influence the molecule's reactivity and interaction with enzymes and receptors. The structure of betamethasone derivatives has been elucidated using techniques such as NMR spectroscopy, highlighting the detailed stereochemistry of these molecules (Chan et al., 1996).

Chemical Reactions and Properties

21-Dehydro Flumethasone, like other corticosteroids, can undergo various chemical reactions, including esterification, acylation, and oxidation. These reactions are crucial for modifying the drug's pharmacokinetic and pharmacodynamic profiles. For example, the synthesis of 21-thio derivatives of betamethasone demonstrates the introduction of a thio group at the 21-position, significantly affecting the compound's vasoconstrictive activity (Mitsukuchi et al., 1989).

Physical Properties Analysis

The physical properties of corticosteroids, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. For instance, the crystal and molecular structure of corticosteroid derivatives have been determined through X-ray diffraction methods, providing insights into the compound's stability and formulation characteristics (Gałdecki et al., 1990).

Chemical Properties Analysis

The chemical properties of 21-Dehydro Flumethasone, including its reactivity and interactions with biological molecules, are critical for its medicinal application. Studies on similar compounds, such as the synthesis and evaluation of 21-fluoroprednisone, shed light on the potential metabolic pathways and bioactivity of corticosteroid derivatives, offering a basis for understanding the chemical behavior of 21-Dehydro Flumethasone (Feliu & Rottenberg, 1987).

Applications De Recherche Scientifique

Pharmacological Efficacy and Comparative Studies

21-Dehydro Flumethasone has been investigated for its efficacy and comparison with other corticosteroids in dermatological applications. A critical review highlighted the varied results from clinical comparisons between different topical corticosteroids, including Flumethasone pivalate, a derivative of Flumethasone, showing favorable outcomes compared to other corticosteroids in terms of superiority, equivalence, or inferiority in different trials. The review also discussed a biological assay conducted on patients with psoriasis, where Flumethasone demonstrated a "low penetrating capacity," indicating minimal systemic absorption and potentially lower risk of systemic side effects (Stahle, 1967).

Therapeutic Efficacy in Inflammatory Dermatoses

Fluocinonide in FAPG base, a fluorinated topical corticosteroid, was reviewed for its efficacy in psoriasis, eczema, and other inflammatory dermatoses. The review included comparisons with Flumethasone pivalate among other corticosteroids, suggesting that Fluocinonide generally matched or surpassed the therapeutic efficacy of Flumethasone pivalate in treating eczema and was more effective in psoriasis treatment, except when used with occlusive dressings (Brogden, Speight, & Avery, 2012).

Analytical Studies and Pharmaceutical Applications

A review focused on analytical studies of pharmaceutical compounds containing heterocyclic rings, including Flumethasone pivalate, underlined the importance of heterocyclic compounds across various biological activities. The review discussed several analytical techniques for quantifying these compounds in pharmaceutical samples, highlighting high-performance liquid chromatography (HPLC) as a prevalent method for the quantitative analysis of Flumethasone pivalate among other drugs. This underscores the significance of Flumethasone pivalate in pharmaceutical sciences and its broad spectrum of application (Mandour et al., 2020).

Safety And Hazards

Propriétés

IUPAC Name |

2-[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26F2O5/c1-11-6-13-14-8-16(23)15-7-12(26)4-5-19(15,2)21(14,24)17(27)9-20(13,3)22(11,29)18(28)10-25/h4-5,7,10-11,13-14,16-17,27,29H,6,8-9H2,1-3H3/t11-,13+,14+,16+,17+,19+,20+,21+,22+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSUKXLYAUACFTB-GQKYHHCASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)C=O)O)C)O)F)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)C=O)O)C)O)F)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

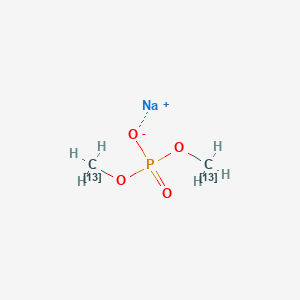

C22H26F2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-(acetylamino)-, (1R-exo)- (9CI)](/img/no-structure.png)

![(3R)-3-[[2-(1,3-Benzodioxol-5-ylcarbonyl)-1H-indol-3-yl]methyl]-1-methyl-2,5-piperazinedione](/img/structure/B1147376.png)